molecular formula C4H2F3NO B033999 4,4,4-Trifluoro-3-oxobutanenitrile CAS No. 110234-68-9

4,4,4-Trifluoro-3-oxobutanenitrile

Cat. No. B033999
M. Wt: 137.06 g/mol
InChI Key: RDNQEPVYJCVARF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-oxobutanenitrile is a chemical compound that has garnered interest for its versatile applications in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis. Its unique molecular structure allows it to undergo various chemical reactions, contributing to the synthesis of novel compounds with potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile and its derivatives often involves reactions of ethyl phenylacetate with acetonitrile in the presence of sodium hydride, demonstrating its role as a precursor in generating polyfunctionally substituted heterocycles (Khalik, 1997).

Molecular Structure Analysis

Studies on the molecular structure of 4,4,4-Trifluoro-3-oxobutanenitrile derivatives reveal intricate details about their configuration, which is essential for understanding their reactivity and properties. For example, investigations into siloxane-containing perfluorocyclobutane aromatic polyethers provide insights into the linear structure of alternating disiloxanyl-p-phenylene linkages, which are crucial for polymer synthesis (Smith & Babb, 1996).

Chemical Reactions and Properties

4,4,4-Trifluoro-3-oxobutanenitrile undergoes various chemical reactions, contributing to the synthesis of new compounds. For instance, its reaction with arylidenemalononitriles in the presence of NEt3 at room temperature yields diverse products, demonstrating its reactivity and versatility as a chemical reagent (Li et al., 2006).

Physical Properties Analysis

While specific studies on the physical properties of 4,4,4-Trifluoro-3-oxobutanenitrile are not directly cited, the physical properties of related compounds, such as fluoropolymers and fluorinated heterocycles, have been extensively studied. These properties include thermal stability, solubility, and crystalline structure, which are critical for their application in materials science and engineering.

Chemical Properties Analysis

The chemical properties of 4,4,4-Trifluoro-3-oxobutanenitrile, including its reactivity with different nucleophiles and its ability to form a variety of heterocyclic compounds, have been the subject of research. Studies on its reactions with enol ethers and subsequent functional group transformations highlight its utility in synthesizing polysubstituted pyrazoles with potential biological activity (Utecht, Fruziński, & Jasiński, 2018).

Safety And Hazards

4,4,4-Trifluoro-3-oxobutanenitrile is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and serious eye irritation (Category 2). It may also cause respiratory irritation (Category 3) . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

4,4,4-trifluoro-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNQEPVYJCVARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551094
Record name 4,4,4-Trifluoro-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-oxobutanenitrile

CAS RN

110234-68-9
Record name 4,4,4-Trifluoro-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-3-oxobutanenitrile
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Synthesis routes and methods I

Procedure details

To a cooled (−78° C.) solution of LDA (2M, 15 g, 39 mmol) in anhydrous THF (50 mL) was added drop-wise a solution of ethyl trifluoroacetate (2.5 g, 18 mmol) and acetonitrile (1.4 g, 35 mmol) in 15 ml THF. The reaction was kept at −78° C. for 45 min, warmed up to room temperature over 1 hour period and quenched with ice water. The reaction was concentrated under vacuum, the residue extracted with ethyl ether, the pH brought to 1 with concentrated HCl, extracted with dichloromethane. The aqueous solution was extracted with ethyl ether, the combined organic layers dried over anhydrous sodium sulfate, and the solvent was removed under vacuum to afford 1.4 g of 4,4,4-trifluoro-3-oxobutanenitrile as a yellow oil, which was used as such in the next step.
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl trifluoroacetate (14.2 g, 0.1 mol) and anhydrous acetonitrile (5.0 g, 0.12 mol) in THF (100 mL) was added dropwise to a suspension of NaH (60%, 6.0 g, 0.15 mol) in THF (100 mL) at 80° C. The resulting mixture was heated to reflux overnight, and then cooled to RT. The reaction mixture was concentrated in vacuo and the residue was diluted with EtOAc and 10% aq HCL. The organic layer was washed with water and brine, dried (MgSO4) and concentrated in vacuo to yield crude 4,4,4-trifluoro-3-oxo-butyronitrile (15 g), which was used without further purification.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of NaH (2.88 g, 120 mmol) in THF (70 mL) at 80° C. was dropped a solution of methyl 2,2,2-trifluoroacetate (10.244 g, 80 mmol) in MeCN (5.377 g, 130 mmol) over 40 minutes. The mixture was heated at 70° C. for 2 hours and stirred at room temperature overnight. The reaction was quenched with water, acidified with 10% HCl solution to pH 1, and extracted with CH2Cl2. Extracts were dried over MgSO4, concentrated under reduced pressure, and dried under vacuum to afford 4,4,4-trifluoro-3-oxobutanenitrile as an oil (9.084 g, 83%). 1H NMR (300 MHz, CDCl3) δ 2.93 (s, 2H).
Name
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10.244 g
Type
reactant
Reaction Step Two
Name
Quantity
5.377 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of n-butyllithium in n-hexane (280 ml, 0.44 mole) was added to dry diisopropylamine (64 ml, 0.46 mole) dissolved in dry tetrahydrofuran (400 ml), while maintaining the mixture below 0° C. After stirring at 0° C. for 30 minutes, the mixture was cooled below -72° C. A solution of methyl trifluoroacetate (25.61 g, 0.200 mole), acetonitrile (16.42 g, 0.40 mole) in dry tetrahydrofuran (200 ml) were added dropwise, while maintaining the mixture below -72° C. and after maintaining the mixture at the same temperature for additional 45 minutes, it was warmed to room temperature over 1 hour. Ice-water (700 ml) was added to the mixture and tetrahydrofuran and n-hexane were then evaporated under reduced pressure at a bath temperature of 40° C. The residue was extracted with diethyl ether to remove neutral and basic components, adjusted to pH 1 with 36% HCl and then extracted with methylene chloride to remove by-products such as acetoacetonitrile, etc. The solution was extracted with diethyl ether. After the extract was dried with anhydrous sodium sulfate, p-toluenesulfonic acid (40 mg, 0.0002 mole) was added to the extract. The extract was distilled under the atmospheric pressure and then distilled under reduced pressure to give 26.82 g (crude yield 97.8%) of a cured product. This product was further distilled under reduced pressure to give 16.78 g (61.2%) of the title compound, b.p. 37° C./2.4 mmHg-43° C./2.5 mmHg. When the resulting compound was dissolved in d6 -acetone and its NMR was measured, the ratio of the keto form/the enol form was found to be 17/83.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
25.61 g
Type
reactant
Reaction Step Two
Quantity
16.42 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Ice water
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mg
Type
catalyst
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
61.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P NOVEL - researchgate.net
(57) Abstract: The present invention relates to a Compound of the formula (I), wherein X rep-resents CN, COOR, wherein R represents hydrogen or a carboxyl protecting group, CONR" 2…
Number of citations: 0 www.researchgate.net
MW Rowbottom, R Faraoni, Q Chao… - Journal of medicinal …, 2012 - ACS Publications
The Ras/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in the regulation of cell growth, differentiation, and survival. Expression of …
Number of citations: 95 pubs.acs.org
JPN Papillon, K Nakajima, CD Adair… - Journal of medicinal …, 2018 - ACS Publications
SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2), also known as Brahma homologue (BRM), is a Snf2-family DNA-…
Number of citations: 117 pubs.acs.org
Y Lu, F Mao, X Li, X Zheng, M Wang, Q Xu… - Journal of medicinal …, 2017 - ACS Publications
Stem cell factor receptor (c-KIT) and platelet derived growth factor receptor alpha (PDGFRα) kinases play an important role in gastrointestinal stromal tumors (GISTs). Here, we have …
Number of citations: 17 pubs.acs.org
S Roehm, M Schroeder, JE Dwyer… - European Journal of …, 2020 - Elsevier
The p38 MAPK cascade is a key signaling pathway linked to a multitude of physiological functions and of central importance in inflammatory and autoimmune diseases. Although …
Number of citations: 12 www.sciencedirect.com
G Sivaiah, R Raveesha, SBB Prasad, KY Kumar… - Journal of Molecular …, 2023 - Elsevier
The pyrazolo[1,5-a]pyrimidine core framework is a good starting point for the synthesis of drug-like molecules since the biological activity is determined by the kind and position of the …
Number of citations: 2 www.sciencedirect.com
S Röhm - 2020 - Dissertation, Frankfurt am Main …
Number of citations: 0

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